N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 3,4-dimethoxyphenyl substituent at position 2. The structure is further modified by an ethoxyethyl linker bonded to a 3,5-dimethylbenzamide group. This compound belongs to the triazolo-pyridazine family, which is known for diverse pharmacological activities, including kinase inhibition and antioxidant properties .
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-11-16(2)13-18(12-15)24(30)25-9-10-33-22-8-7-21-26-27-23(29(21)28-22)17-5-6-19(31-3)20(14-17)32-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKDFRDRUIWWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinoxaline derivatives, have been found to interact with a variety of enzymes and receptors.
Mode of Action
Similar compounds have been shown to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has attracted interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 427.52 g/mol. The structure features a triazolopyridazine core, which is known for its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the triazolo[4,3-b]pyridazine moiety suggests potential inhibitory effects on various biological pathways. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzamide structure contributes to its overall stability and solubility.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 31.25 µg/mL against Mycobacterium bovis .
Anticancer Activity
The compound's potential anticancer properties have also been explored. Triazole derivatives have been linked to chemopreventive effects in various cancer models . Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Analgesic and Anti-inflammatory Effects
Preclinical studies suggest that related compounds exhibit analgesic effects superior to traditional analgesics such as acetylsalicylic acid . The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain perception.
Study 1: Antimicrobial Efficacy
A study conducted by Sladowska et al. (2002) evaluated the antimicrobial activity of several triazole derivatives against various pathogens. The results indicated that certain compounds exhibited potent activity against resistant strains, highlighting the potential utility of triazole-based compounds in treating infections .
Study 2: Anticancer Properties
In a study published in MDPI (2020), researchers synthesized several triazolethione derivatives and tested them for anticancer activity. One compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM . This suggests that modifications to the triazolo[4,3-b]pyridazine framework could enhance anticancer efficacy.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key similarities and differences:
Core Heterocyclic Structure
- Target Compound : The triazolo[4,3-b]pyridazine core combines a pyridazine ring (a six-membered ring with two nitrogen atoms) fused to a 1,2,4-triazole. This arrangement creates a planar, electron-deficient system suitable for π-π stacking interactions in biological targets.
- Compound (16): Features a triazolo[4,3-a]pyrazine core, where the pyrazine ring (two adjacent nitrogen atoms) is fused to the triazole.
Substituent Effects
- 3,4-Dimethoxyphenyl vs. Phenolic Hydroxybenzamide: The target’s dimethoxy groups may enhance solubility and moderate electron density, whereas the di-tert-butyl-4-hydroxybenzamide in Compound 16 provides steric bulk and radical-scavenging capacity .
- Linker Groups : Both compounds employ ethoxyethyl linkers, suggesting similar strategies for spacing substituents from the core.
Research Implications and Hypotheses
Kinase Inhibition Potential: The triazolo[4,3-b]pyridazine core resembles structures in kinase inhibitors (e.g., JAK/STAT inhibitors), where electron-deficient cores interact with ATP-binding pockets. The dimethoxy groups could mimic natural substrates’ hydrogen-bonding motifs.
Antioxidant Activity: While Compound 16 explicitly demonstrates antioxidant behavior via its phenolic -OH group , the target’s 3,5-dimethylbenzamide lacks this feature. However, the 3,4-dimethoxyphenyl group may mitigate oxidative stress through alternative mechanisms, such as metal chelation.
Metabolic Stability : The tert-butyl groups in Compound 16 improve metabolic stability but reduce solubility. In contrast, the target’s methyl and methoxy substituents may balance lipophilicity and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
